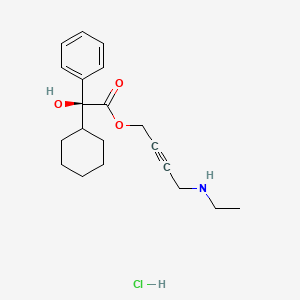

(S)-N-Desethyl Oxybutynin Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-N-Desethyl Oxybutynin Hydrochloride is a derivative of oxybutynin hydrochloride, a well-known antimuscarinic agent used primarily to treat overactive bladder. This compound is a metabolite of oxybutynin and retains similar pharmacological properties, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of (S)-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bladder .

Mode of Action

This compound acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the detrusor muscle of the bladder, thereby reducing muscle activity and preventing the urge to void .

Biochemical Pathways

The compound affects the cholinergic pathway by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By inhibiting the muscarinic action of acetylcholine, it reduces the contractions of the bladder muscles and alleviates symptoms of overactive bladder .

Pharmacokinetics

For oxybutynin, it is known that it has a protein binding of 91-93% and an elimination half-life of 124-132 hours . The mean pharmacokinetic parameters for N-desethyloxybutynin were Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h .

Result of Action

The molecular and cellular effects of the compound’s action result in the relaxation of the bladder smooth muscle . This reduces the frequency of involuntary contractions of the bladder and the associated symptoms of urinary urgency and incontinence .

Action Environment

It is known that the efficacy and side effects of oxybutynin can be influenced by individual patient factors, including age, liver and kidney function, and other concurrent medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desethyl Oxybutynin Hydrochloride typically involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then subjected to a series of reactions, including esterification and amination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Desethyl Oxybutynin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids and bases for esterification and amination .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

(S)-N-Desethyl Oxybutynin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on antimuscarinic activity.

Biology: It serves as a tool to investigate the role of muscarinic receptors in various physiological processes.

Industry: It is used in the development of new formulations and delivery systems for antimuscarinic drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Oxybutynin Hydrochloride: The parent compound with similar antimuscarinic properties.

Solifenacin: Another antimuscarinic agent used to treat overactive bladder.

Tolterodine: A drug with similar therapeutic applications but different pharmacokinetic properties

Uniqueness

(S)-N-Desethyl Oxybutynin Hydrochloride is unique due to its specific metabolic profile and its potential for reduced side effects compared to its parent compound, oxybutynin hydrochloride .

Properties

IUPAC Name |

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-VEIFNGETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)